N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound, often referred to in scientific literature as Schreiner’s thiourea, is widely recognized for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .
Preparation Methods
. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its thiourea moiety.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often involve modifications to the thiourea or aromatic rings .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea has a wide range of scientific research applications:
Biology: Its ability to form stable complexes with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions. The molecular targets include carbonyl compounds, nitroolefins, and imines, among others. The pathways involved often include nucleophilic addition and substitution reactions facilitated by the thiourea moiety .
Comparison with Similar Compounds
Compared to other similar compounds, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea stands out due to its unique trifluoromethyl groups, which enhance its electron-withdrawing capability and hydrogen-bonding strength. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Lacks the binaphthylamine derivative but shares the trifluoromethyl groups.
N,N’-Bis[3,5-dimethylphenyl]thiourea: Features methyl groups instead of trifluoromethyl, resulting in different electronic properties.
These comparisons highlight the distinct properties and applications of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea in various fields of research and industry.
Properties
Molecular Formula |
C31H25F6N3S2 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane |
InChI |
InChI=1S/C31H23F6N3S.H2S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37;/h3-17H,1-2H3,(H2,38,39,41);1H2 |
InChI Key |
OWWHUGSZGJWMNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.S |
Origin of Product |
United States |
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